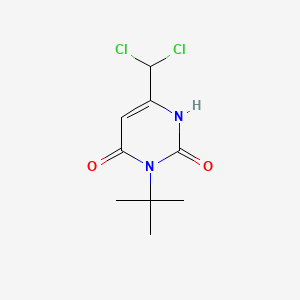
(2S,3R)-cyproconazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-cyproconazole is a stereoisomer of cyproconazole, a triazole fungicide widely used in agriculture to protect crops from fungal diseases. This compound is known for its high efficacy in inhibiting the growth of various fungi, making it a valuable tool in crop protection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-cyproconazole involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly and suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of engineering bacteria containing the necessary enzymes, followed by the reduction reaction in the presence of glucose dehydrogenase and other cofactors .
化学反应分析
Types of Reactions
(2S,3R)-cyproconazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
(2S,3R)-cyproconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of stereoselective synthesis and chiral catalysis.
Biology: Investigated for its effects on fungal cell membranes and its potential as a fungicide.
Medicine: Explored for its potential antifungal properties in treating fungal infections.
Industry: Utilized in the development of new fungicides and crop protection agents
作用机制
The mechanism of action of (2S,3R)-cyproconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
相似化合物的比较
Similar Compounds
(2S,3R)-3-methylglutamate: Another stereoisomer with similar stereochemistry but different biological activity.
(2S,3R)-2-chloro-3-hydroxy ester: Shares similar synthetic routes and reaction conditions.
Uniqueness
(2S,3R)-cyproconazole is unique due to its high efficacy as a fungicide and its specific mechanism of action targeting lanosterol 14α-demethylase. This makes it particularly effective in controlling a wide range of fungal pathogens in agriculture.
属性
CAS 编号 |
138604-74-7 |
|---|---|
分子式 |
C15H18ClN3O |
分子量 |
291.77 g/mol |
IUPAC 名称 |
(2S,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m1/s1 |
InChI 键 |
UFNOUKDBUJZYDE-ABAIWWIYSA-N |
手性 SMILES |
C[C@H](C1CC1)[C@@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
规范 SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


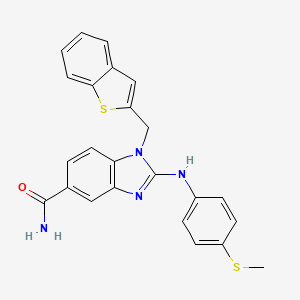
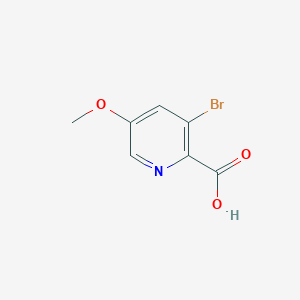
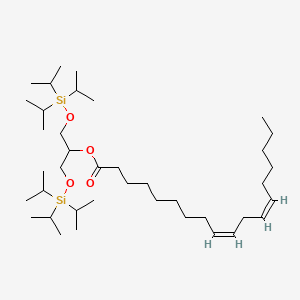
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
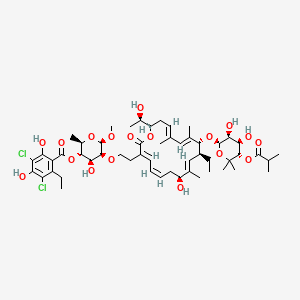
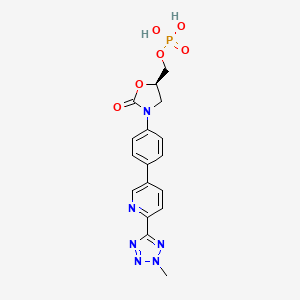
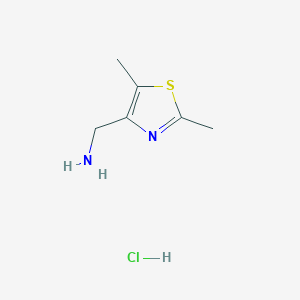
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)
